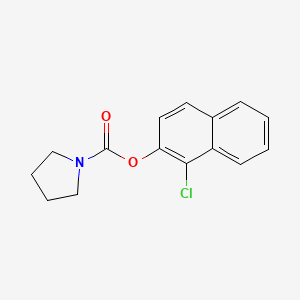
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is a chemical compound that features a naphthalene ring substituted with a chlorine atom at the first position and a pyrrolidine-1-carboxylate group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate typically involves the following steps:
Chlorination of Naphthalene: Naphthalene is chlorinated to produce 1-chloronaphthalene. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Formation of Pyrrolidine-1-carboxylate: Pyrrolidine is reacted with a carboxylating agent to form pyrrolidine-1-carboxylate. Common carboxylating agents include phosgene or carbon dioxide.
Coupling Reaction: The final step involves coupling 1-chloronaphthalene with pyrrolidine-1-carboxylate under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Naphthoquinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Naphthalene derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-chloronaphthalene: A simpler analog without the pyrrolidine-1-carboxylate group.
Pyrrolidine-1-carboxylate: Lacks the naphthalene ring and chlorine substitution.
Naphthalene derivatives: Various naphthalene compounds with different substituents.
Uniqueness
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate is unique due to the combination of the naphthalene ring, chlorine substitution, and pyrrolidine-1-carboxylate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H14ClNO2 |
|---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl) pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c16-14-12-6-2-1-5-11(12)7-8-13(14)19-15(18)17-9-3-4-10-17/h1-2,5-8H,3-4,9-10H2 |
InChI Key |
NOAMCZXEXCJACJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















